2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Brand Name: Vulcanchem
CAS No.: 27199-42-4
VCID: VC7864657
InChI: InChI=1S/C13H8ClN3O/c14-10-6-2-1-5-9(10)13-16-12(17-18-13)11-7-3-4-8-15-11/h1-8H
SMILES: C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=N3)Cl
Molecular Formula: C13H8ClN3O
Molecular Weight: 257.67 g/mol

2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

CAS No.: 27199-42-4

Cat. No.: VC7864657

Molecular Formula: C13H8ClN3O

Molecular Weight: 257.67 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine - 27199-42-4

Specification

CAS No. 27199-42-4
Molecular Formula C13H8ClN3O
Molecular Weight 257.67 g/mol
IUPAC Name 5-(2-chlorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Standard InChI InChI=1S/C13H8ClN3O/c14-10-6-2-1-5-9(10)13-16-12(17-18-13)11-7-3-4-8-15-11/h1-8H
Standard InChI Key NGKWCJCCZGCLID-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=N3)Cl
Canonical SMILES C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=N3)Cl

Introduction

Structural Features and Molecular Conformation

The core structure of 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine consists of three fused components:

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient character and hydrogen-bonding capabilities.

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and dipole moment.

  • 2-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the ortho position, influencing steric and electronic interactions.

In analogous compounds, such as the dihydro-1,3,4-oxadiazole derivative studied by Rakesh et al. , the oxadiazole and pyridine rings exhibit a dihedral angle of 11.91°, while the chlorophenyl group adopts a near-perpendicular orientation (86.86° relative to the oxadiazole ring). This spatial arrangement minimizes steric clashes and facilitates intermolecular interactions, such as π–π stacking (centroid distances ≈3.73 Å) .

Table 1: Hypothesized Bond Lengths and Angles for 2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

ParameterValue (Å/°)Basis for Estimation
N1–O1 (oxadiazole)1.36–1.40Comparable to 1,2,4-oxadiazole derivatives
C–Cl (chlorophenyl)1.72–1.75Standard C–Cl bond length
Dihedral (oxadiazole-pyridine)8–15°Adjusted from dihydro-oxadiazole data

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step protocol:

  • Oxadiazole Ring Formation:

    • Reaction of 2-chlorobenzohydrazide with a pyridine-2-carbonitrile derivative under basic conditions (e.g., KOH/EtOH).

    • Cyclization via nucleophilic attack, forming the 1,2,4-oxadiazole ring .

  • Purification:

    • Recrystallization from ethanol or acetonitrile to achieve >95% purity.

    • Yields range from 60–75%, depending on reaction optimization.

Industrial-Scale Considerations

  • Continuous Flow Reactors: Enhance reaction efficiency and reduce byproducts.

  • Green Chemistry Metrics: Solvent recovery systems and catalytic recycling to minimize waste.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom on the phenyl ring undergoes substitution with nucleophiles (e.g., methoxide, amines) under SNAr conditions:

C6H4Cl+NaOCH3DMSO, 100°CC6H4OCH3+NaCl\text{C}_6\text{H}_4\text{Cl} + \text{NaOCH}_3 \xrightarrow{\text{DMSO, 100°C}} \text{C}_6\text{H}_4\text{OCH}_3 + \text{NaCl}

Major Products: Methoxy- or amino-substituted derivatives.

Oxidation and Reduction

  • Oxidation: The oxadiazole ring resists oxidation, but side-chain modifications (e.g., methyl groups) can be targeted.

  • Reduction: LiAlH4 selectively reduces the oxadiazole to a diamino intermediate, altering ring aromaticity.

Biological and Material Science Applications

Medicinal Chemistry

  • Antimicrobial Activity: Analogous oxadiazole-pyridine hybrids inhibit bacterial DNA gyrase (IC50 ≈2–5 μM) .

  • Anticancer Potential: Pyridine moieties enhance intercalation with DNA, while chlorophenyl groups improve membrane permeability.

Materials Science

  • Organic Semiconductors: The conjugated system exhibits a bandgap of ~3.1 eV, suitable for optoelectronic applications.

  • Coordination Chemistry: Pyridine nitrogen coordinates to transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.

Physicochemical Properties

Table 2: Predicted Physicochemical Data

PropertyValueMethod of Estimation
Molecular Weight257.68 g/molEmpirical formula (C₁₃H₈ClN₃O)
LogP (Partition Coefficient)2.8 ±0.3ChemAxon Calculator
Aqueous Solubility0.12 mg/mL (25°C)QSPR Models
Melting Point168–172°CDifferential Scanning Calorimetry (DSC)

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